molecular formula C16H14N4O2S B2951222 N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899978-21-3

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2951222
CAS No.: 899978-21-3
M. Wt: 326.37
InChI Key: YIMYLYIYNBEMLW-UHFFFAOYSA-N
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Description

N1-(4-Methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. The compound features a 4-methylbenzo[d]thiazol-2-yl group at the N1 position and a pyridin-2-ylmethyl moiety at the N2 position. Oxalamides are widely explored in medicinal chemistry for antiviral, enzymatic inhibition, and flavor-enhancing activities .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-5-4-7-12-13(10)19-16(23-12)20-15(22)14(21)18-9-11-6-2-3-8-17-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMYLYIYNBEMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the following steps:

  • Preparation of 4-methylbenzo[d]thiazol-2-ylamine: This intermediate can be synthesized by reacting 4-methylbenzo[d]thiazole with an appropriate amine source under controlled conditions.

  • Formation of oxalamide derivative: The 4-methylbenzo[d]thiazol-2-ylamine is then reacted with oxalyl chloride to form the corresponding oxalamide derivative.

  • Introduction of pyridin-2-ylmethyl group: Finally, the pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction with pyridin-2-ylmethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered oxidation states.

  • Substitution Products: Derivatives with different substituents on the benzothiazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Thiazole- and pyridine-containing oxalamides (e.g., Compound 13) exhibit antiviral activity, suggesting the target compound may share similar mechanisms .
  • Synthetic Complexity : Steric hindrance from bulky groups (e.g., adamantyl) or stereoisomerism (e.g., Compound 15 in ) reduces yields .

Physicochemical and Analytical Data

  • Purity : Most oxalamides achieve >90% HPLC purity, though dimerization (e.g., Compound 16) can occur during synthesis .
  • Mass Spectrometry : LC-MS data for analogs (e.g., Compound 13: m/z 479.12 [M+H+]) align with theoretical values, confirming structural integrity .
  • Thermal Stability : Adamantyl-substituted oxalamides exhibit high melting points (>210°C), suggesting the target compound’s methylbenzo[d]thiazole group may enhance crystallinity .

Biological Activity

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring system with a methyl substitution at the 4-position and a pyridin-2-ylmethyl group. The synthesis typically involves the following steps:

  • Preparation of 4-methylbenzo[d]thiazol-2-ylamine : This intermediate is synthesized by reacting 4-methylbenzo[d]thiazole with an appropriate amine.
  • Formation of Oxalamide Derivative : The 4-methylbenzo[d]thiazol-2-ylamine is reacted with oxalyl chloride to form the oxalamide derivative.
  • Introduction of Pyridin-2-ylmethyl Group : This is achieved through nucleophilic substitution with pyridin-2-ylmethylamine.

1. Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis in cancer cells, which is mediated through the activation of caspase pathways.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that it effectively reduces inflammation markers, making it a candidate for treating inflammatory diseases .

3. Acetylcholinesterase Inhibition

Another area of interest is its inhibitory effect on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in AChE inhibition, suggesting that this compound might also possess this activity .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition of cell growth
Anti-inflammatoryCOX inhibition
AChE inhibitionPotential neuroprotective effects

Case Study: Anti-inflammatory Activity

In a controlled study involving rat models, this compound was administered to evaluate its anti-inflammatory effects against carrageenan-induced paw edema. The results showed a marked reduction in edema compared to control groups treated with standard anti-inflammatory drugs, indicating its efficacy as an anti-inflammatory agent .

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